(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride
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Overview
Description
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H6F2N2O2·HCl It is a derivative of methanamine, substituted with two fluorine atoms and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of a difluorobenzene derivative followed by amination. One common method includes:
Nitration: Starting with 2,5-difluorobenzene, the compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: (2,5-Difluoro-3-aminophenyl)methanamine.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Oxidation: (2,5-Difluoro-3-nitrosophenyl)methanamine or (2,5-Difluoro-3-nitrophenyl)methanamine.
Scientific Research Applications
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms and the nitro group can influence its binding affinity and specificity.
Comparison with Similar Compounds
(2,5-Difluoro-3-nitrophenyl)methanamine hydrochloride: can be compared with other similar compounds such as:
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride: Similar structure but with a different fluorine substitution pattern.
(2,5-Difluoro-4-nitrophenyl)methanamine: Differing position of the nitro group.
(2,5-Difluoro-3-nitrobenzamide): Amide derivative with different chemical properties.
These comparisons highlight the unique substitution pattern of This compound , which can influence its reactivity and applications.
Properties
Molecular Formula |
C7H7ClF2N2O2 |
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Molecular Weight |
224.59 g/mol |
IUPAC Name |
(2,5-difluoro-3-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O2.ClH/c8-5-1-4(3-10)7(9)6(2-5)11(12)13;/h1-2H,3,10H2;1H |
InChI Key |
PHOJGYQYWWBXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)[N+](=O)[O-])F.Cl |
Origin of Product |
United States |
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